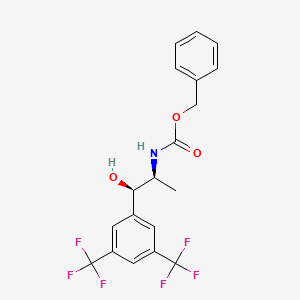
benzyl (1R,2S)-1-(3,5-bis(trifluoromethyl)phenyl)-1-hydroxypropan-2-ylcarbamate
Übersicht
Beschreibung
Benzyl (1R,2S)-1-(3,5-bis(trifluoromethyl)phenyl)-1-hydroxypropan-2-ylcarbamate, also known as N-trifluoromethylbenzyl carbamate, is an organofluorine compound used as an intermediate in the synthesis of pharmaceuticals. It is a white crystalline solid that is soluble in many organic solvents. This compound has been used in the synthesis of drugs, such as the anti-inflammatory drug celecoxib, and the anti-cancer drug imatinib. The compound is also used as a reagent in the synthesis of other organofluorine compounds.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Applications
A study on the synthesis of condensed new triazolopyrimidines involving the compound as a precursor demonstrates its potential in developing antimicrobial agents. The synthesis involved a Biginelli reaction, leading to compounds with notable antibacterial and antifungal activities (Vora & Vyas, 2019).
Catalysis in Organic Reactions
The compound has been noted for its role in catalysis, particularly in Baeyer-Villiger oxidations with aqueous hydrogen peroxide. Research shows that derivatives of this compound can form highly reactive and selective catalysts for the oxidation of carbonyl compounds in various solvents, highlighting its importance in synthetic organic chemistry (ten Brink, Vis, Arends, & Sheldon, 2001).
Coordination Chemistry and Ligand Behavior
Investigations into V(IV)O versus V(IV) complex formation have elucidated the compound's ligand behavior, particularly in systems using tridentate (O, N(arom), O) ligands. This research contributes to the understanding of metal-ligand interactions, predicting geometry, EPR 51V hyperfine coupling constants, and UV-Vis spectra, essential for designing metal-based drugs or catalysts (Pisano et al., 2013).
Synthesis and Structural Characterization
Studies on the synthesis and structural characterization of bisferrocenes containing bis(acyl-thiourea)s have explored the electrochemical reversibility and potential antitumor activity of compounds derived from similar chemical structures. These insights are crucial for the development of new materials and pharmaceuticals (Duan et al., 2017).
Recycling and Environmental Applications
Research into the aminolytic depolymerization of poly(ethylene terephthalate) waste demonstrates the compound's potential application in recycling and environmental sustainability. The study focuses on synthesizing new utility products from PET waste, contributing to the circular economy and waste reduction efforts (Shah & Shukla, 2012).
Eigenschaften
IUPAC Name |
benzyl N-[(1R,2S)-1-[3,5-bis(trifluoromethyl)phenyl]-1-hydroxypropan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F6NO3/c1-11(26-17(28)29-10-12-5-3-2-4-6-12)16(27)13-7-14(18(20,21)22)9-15(8-13)19(23,24)25/h2-9,11,16,27H,10H2,1H3,(H,26,28)/t11-,16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWBAPOAGBOTVOQ-ZBEGNZNMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)O)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)O)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F6NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50470678 | |
| Record name | Benzyl {(1R,2S)-1-[3,5-bis(trifluoromethyl)phenyl]-1-hydroxypropan-2-yl}carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50470678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
421.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
benzyl (1R,2S)-1-(3,5-bis(trifluoromethyl)phenyl)-1-hydroxypropan-2-ylcarbamate | |
CAS RN |
877384-16-2 | |
| Record name | Benzyl {(1R,2S)-1-[3,5-bis(trifluoromethyl)phenyl]-1-hydroxypropan-2-yl}carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50470678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

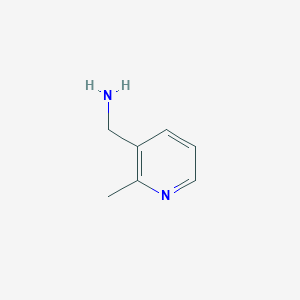

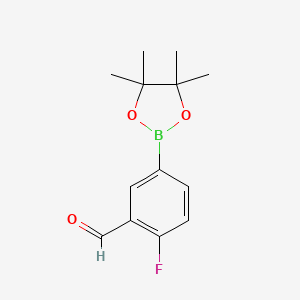
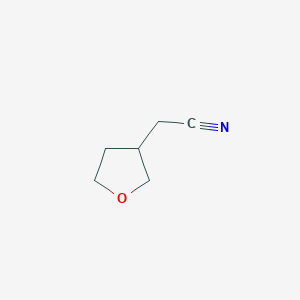
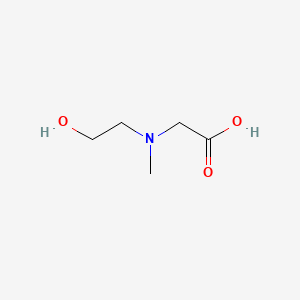
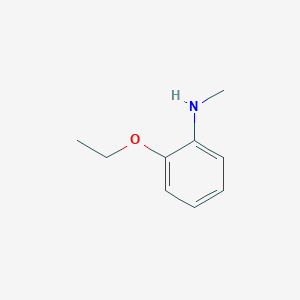
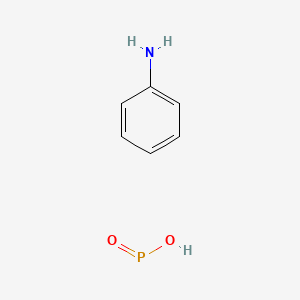
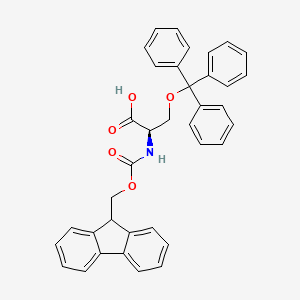
![3-(Hydroxyimino)-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-one](/img/structure/B1312859.png)
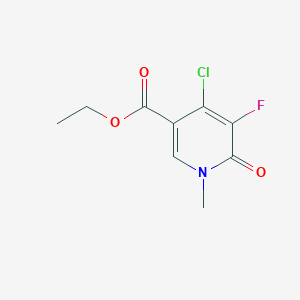
![8-((6-iodobenzo[d][1,3]dioxol-5-yl)thio)-9H-purin-6-amine](/img/structure/B1312870.png)

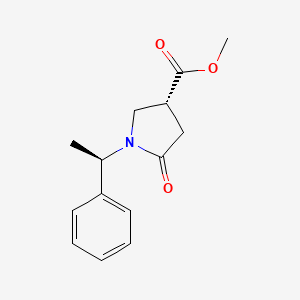
![6-Benzyloxy-4-chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine](/img/structure/B1312876.png)